5-nitro-2H-pyran-2-one
Description
Historical Context and Evolution of 2H-Pyran-2-one Research
Research into 2H-pyran-2-ones, also known as α-pyrones, has a long and storied history, initially driven by the isolation and structural elucidation of natural products. Early work focused on understanding the fundamental reactivity of this heterocyclic system. Over the decades, the field has evolved to encompass the development of novel synthetic methodologies for the construction of the pyran-2-one core and its derivatives. More recent research has concentrated on leveraging the unique reactivity of substituted 2H-pyran-2-ones as versatile intermediates in the synthesis of complex molecular architectures, including other heterocyclic and carbocyclic systems.
Structural Characteristics and Chemical Significance of the 2H-Pyran-2-one Nucleus
The 2H-pyran-2-one nucleus is a planar, six-membered ring containing an oxygen atom and a ketone group. This arrangement of atoms and double bonds results in a unique electronic structure that dictates its chemical behavior.
The question of aromaticity in 2H-pyran-2-ones is a topic of considerable discussion in chemical literature. While the ring contains 6 π-electrons (four from the two C=C bonds and two from the endocyclic oxygen atom), which would suggest aromatic character according to Hückel's rule, the presence of the exocyclic carbonyl group and the sp³-hybridized carbon in some resonance structures complicates this simple picture. It is generally accepted that 2H-pyran-2-ones possess a degree of aromatic character due to electron delocalization, but they are less aromatic than benzene. This partial aromaticity contributes to their stability while still allowing them to participate in reactions characteristic of unsaturated systems.
The electronic distribution within the 2H-pyran-2-one ring creates distinct regions of electrophilicity and nucleophilicity. The carbonyl carbon (C2) and the carbons at positions 4 and 6 are electrophilic centers, making them susceptible to attack by nucleophiles. Conversely, the carbon atoms at positions 3 and 5 are generally more electron-rich and can act as nucleophilic sites, particularly in reactions with electrophiles. This duality in reactivity makes 2H-pyran-2-ones versatile synthons in organic synthesis.
The 5-nitro Substitution Pattern: Implications for Reactivity and Synthetic Strategies
The introduction of a nitro group at the 5-position of the 2H-pyran-2-one ring, resulting in 5-nitro-2H-pyran-2-one , has a profound impact on the electron density and reactivity of the entire molecule. The nitro group is a strong electron-withdrawing group, which significantly deactivates the ring towards electrophilic attack.
The synthesis of this compound would likely involve the nitration of the parent 2H-pyran-2-one. Electrophilic nitration of 2H-pyran-2-ones typically occurs at the C3 and C5 positions. clockss.org Therefore, direct nitration of 2H-pyran-2-one could potentially yield the 5-nitro derivative, possibly along with the 3-nitro isomer.
The strong electron-withdrawing nature of the nitro group at the 5-position is expected to enhance the electrophilicity of the C2, C4, and C6 positions, making them more susceptible to nucleophilic attack. This could lead to a variety of ring-opening and transformation reactions when treated with different nucleophiles. For instance, the nitro group can be a target for reduction to an amino group, which can then be further functionalized. It can also participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Overview of Research Trajectories in Substituted 2H-Pyran-2-ones
The study of substituted 2H-pyran-2-ones is a vibrant area of chemical research. A significant focus has been on their utility as dienes in Diels-Alder reactions. The substituents on the pyran-2-one ring play a crucial role in modulating the reactivity and regioselectivity of these cycloadditions, providing access to a wide range of complex carbocyclic and heterocyclic frameworks. mdpi.comrsc.orgpkusz.edu.cn
Furthermore, substituted 2H-pyran-2-ones are widely used as precursors for the synthesis of other heterocyclic compounds. Ring transformation reactions, often initiated by nucleophilic attack, can convert the pyran-2-one core into pyridines, pyridones, and other valuable heterocyclic systems. clockss.orgderpharmachemica.com The specific substituents on the starting pyran-2-one direct the course of these transformations, allowing for the targeted synthesis of diverse molecular structures. Research in this area continues to explore new synthetic methods and applications for this versatile class of compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H3NO4 |
|---|---|
Molecular Weight |
141.08 g/mol |
IUPAC Name |
5-nitropyran-2-one |
InChI |
InChI=1S/C5H3NO4/c7-5-2-1-4(3-10-5)6(8)9/h1-3H |
InChI Key |
SGTSXMFZAIQJRX-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)OC=C1[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=O)OC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Nitro 2h Pyran 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum of 5-nitro-2H-pyran-2-one is expected to show three distinct signals corresponding to the three protons on the pyranone ring. The electron-withdrawing nature of both the ester group (lactone) and the nitro group significantly influences the chemical shifts, causing the protons to be deshielded and appear at a lower field (higher ppm).
The protons at positions H-3, H-4, and H-6 would exhibit the following predicted characteristics:
H-6: This proton is adjacent to the ring oxygen and is part of a vinyl ether system, which typically shifts it downfield. Its signal is expected to be a doublet due to coupling with H-4.
H-3: This proton is alpha to the carbonyl group and beta to the nitro group, leading to strong deshielding. It is expected to appear as a doublet due to coupling with H-4.
H-4: This proton is coupled to both H-3 and H-6. Due to the different coupling constants, its signal would likely appear as a doublet of doublets.
The strong electron-withdrawing effect of the nitro group at the C-5 position would cause a significant downfield shift for all ring protons compared to the parent 2H-pyran-2-one.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.50 - 7.80 | Doublet (d) | J3-4 ≈ 6.0 Hz |
| H-4 | 6.50 - 6.80 | Doublet of Doublets (dd) | J4-3 ≈ 6.0 Hz, J4-6 ≈ 2.5 Hz |
| H-6 | 8.20 - 8.50 | Doublet (d) | J6-4 ≈ 2.5 Hz |
The ¹³C NMR spectrum for this compound would display five signals for the five carbon atoms of the heterocyclic ring. The chemical shifts are heavily influenced by the electronegativity of the attached groups.
C-2 (Carbonyl Carbon): The carbonyl carbon of the lactone is expected to be the most downfield signal, typically appearing in the range of 160-170 ppm.
C-5 (Nitro-substituted Carbon): The carbon atom directly attached to the nitro group will be significantly deshielded.
C-6 (Oxygen-bound Carbon): The carbon adjacent to the ring oxygen will also experience a strong downfield shift.
C-3 and C-4: These carbons will appear at intermediate chemical shifts, with their positions influenced by their proximity to the carbonyl and nitro groups.
Proton-decoupled ¹³C NMR spectra would show each carbon as a singlet, simplifying the spectrum and allowing for clear identification of the number of non-equivalent carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 160.0 - 165.0 |
| C-3 | 120.0 - 125.0 |
| C-4 | 110.0 - 115.0 |
| C-5 | 145.0 - 150.0 |
| C-6 | 140.0 - 145.0 |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons. Cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions on the pyranone ring. No cross-peak would be observed between H-3 and H-6, as they are not directly coupled.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and linking different spin systems. Key expected correlations include:
H-3 correlating to C-2, C-4, and C-5.
H-4 correlating to C-2, C-3, C-5, and C-6.
H-6 correlating to C-2, C-4, and C-5.
These correlations would provide definitive evidence for the connectivity of the this compound structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques, and both would be valuable in characterizing this compound.
The key expected vibrational bands are:
Nitro Group (NO₂): The nitro group gives rise to two very strong and characteristic stretching vibrations. The asymmetric stretch is typically found at a higher wavenumber than the symmetric stretch.
Carbonyl Group (C=O): The lactone carbonyl stretching vibration is expected to be a very strong band in the IR spectrum. Its position is influenced by ring strain and conjugation.
Alkene Group (C=C): The carbon-carbon double bond stretches within the ring will also produce characteristic bands.
C-O Stretching: The C-O-C stretching of the lactone ether linkage will also be present.
Table 3: Predicted IR and Raman Active Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong | Medium |
| NO₂ | Symmetric Stretch | 1340 - 1370 | Strong | Strong |
| C=O (Lactone) | Stretch | 1720 - 1750 | Very Strong | Medium |
| C=C | Stretch | 1620 - 1660 | Medium-Strong | Strong |
| C-O | Stretch | 1200 - 1280 | Strong | Weak |
Hydrogen bonding is not a significant feature in an isolated molecule of this compound, but intermolecular interactions in the solid state could lead to minor shifts in the observed frequencies.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
The molecular formula for this compound is C₅H₃NO₄. The nominal molecular weight would be 141 g/mol . The molecular ion peak (M⁺˙) in an electron ionization (EI) mass spectrum would therefore be expected at m/z = 141.
Common fragmentation pathways for nitro-aromatic and lactone-containing compounds suggest the following key fragments:
Loss of NO₂: A very common fragmentation for nitro compounds is the loss of the nitro group (mass of 46 Da), which would lead to a significant peak at m/z = 95.
Loss of CO: Carbonyl-containing compounds often lose carbon monoxide (mass of 28 Da). Loss of CO from the molecular ion would give a fragment at m/z = 113.
Loss of NO: Another possible fragmentation is the loss of nitric oxide (mass of 30 Da), resulting in a peak at m/z = 111.
Ring Cleavage: Further fragmentation of the pyran ring would lead to smaller charged species.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 141 | [C₅H₃NO₄]⁺˙ (Molecular Ion) |
| 113 | [M - CO]⁺˙ |
| 111 | [M - NO]⁺ |
| 95 | [M - NO₂]⁺ |
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. chemicalbook.com This technique would be able to confirm the molecular formula of this compound by matching the experimentally measured exact mass with the theoretically calculated mass.
Calculated Exact Mass of C₅H₃NO₄: 141.0062 u
An HRMS measurement confirming this exact mass would provide unambiguous evidence for the elemental composition of the parent molecule.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly suited for the analysis of organic macromolecules and other fragile molecules that may fragment under harsher ionization methods. creative-proteomics.com In this method, the analyte, such as this compound, is co-crystallized with an excess of a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB)) on a metal target plate. utoronto.ca A pulsed laser irradiates the sample, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, typically through protonation. utoronto.ca
The resulting ions are accelerated into a flight tube, and their mass-to-charge (m/z) ratio is determined by measuring the time it takes for them to travel to the detector. uab.edu Lighter ions travel faster than heavier ones, allowing for mass separation. utoronto.ca Because MALDI is a soft ionization method, it predominantly generates singly charged, intact molecular ions, minimizing fragmentation. creative-proteomics.com
For this compound (molecular weight: 141.08 g/mol ), the primary ion expected in the positive-ion MALDI-TOF spectrum would be the protonated molecule, [M+H]⁺, at an m/z of approximately 142.09. Depending on the purity of the sample and the matrix preparation, adducts with alkali metal ions, such as sodium [M+Na]⁺ (m/z ≈ 164.07) and potassium [M+K]⁺ (m/z ≈ 180.18), may also be observed. utoronto.ca
It is important to note that nitro-substituted aromatic compounds can sometimes undergo photochemical degradation under UV laser irradiation during the MALDI process. Studies on peptides containing 3-nitro-tyrosine have shown specific fragmentation patterns corresponding to the loss of oxygen atoms from the nitro group. nih.gov This suggests that minor peaks corresponding to fragments like [M+H-O]⁺ or [M+H-NO₂]⁺ could potentially be observed for this compound, although the primary peak would remain the intact protonated molecule.
| Ion Species | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | ~142.09 |
| [M+Na]⁺ | Sodium Adduct | ~164.07 |
| [M+K]⁺ | Potassium Adduct | ~180.18 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the 200–800 nm range. msu.edu The absorption of photons promotes electrons from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy empty orbital, the lowest unoccupied molecular orbital (LUMO). msu.edu The structure of this compound contains two key features, or chromophores, that give rise to characteristic electronic transitions: the conjugated α,β-unsaturated lactone system of the pyranone ring and the nitro group (-NO₂). upi.edu
The spectrum of this compound is expected to be characterized by two main types of electronic transitions:
π → π* Transitions: These high-intensity absorptions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems. utoronto.ca The extended conjugation in the pyranone ring, further influenced by the electron-withdrawing nitro group, would result in a strong absorption band. For comparison, similar conjugated nitroaromatic compounds like nitrobenzaldehydes exhibit intense π→π* transitions in the region of 250-300 nm. rsc.org
n → π* Transitions: These are lower-intensity absorptions that occur when a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl and nitro groups) is promoted to a π* antibonding orbital. rsc.org These transitions are typically observed at longer wavelengths (lower energy) compared to π→π* transitions. The nitro group, in particular, is known to produce a weak n→π* absorption band in the 300-360 nm region. rsc.org
The presence of the strongly electron-withdrawing nitro group on the conjugated pyranone ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption maximum compared to the unsubstituted 2H-pyran-2-one. This is due to the nitro group lowering the energy of the LUMO, which reduces the HOMO-LUMO energy gap. utoronto.ca The polarity of the solvent can also influence the position of these absorption bands.
| Electronic Transition | Orbitals Involved | Expected λmax Range (nm) | Expected Intensity (Molar Absorptivity, ε) |
|---|---|---|---|
| π → π | π (HOMO) → π (LUMO) | 250 - 300 | High (ε > 10,000 M-1cm-1) |
| n → π | n (Oxygen lone pair) → π (LUMO) | 300 - 360 | Low (ε < 1,000 M-1cm-1) |
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture
While the specific crystal structure of this compound is not described in the searched literature, analysis of closely related nitro-substituted heterocyclic compounds, such as 2-amino-5-nitropyridine, provides significant insight into the expected solid-state architecture. rsc.org These structures reveal the critical role of the nitro group in directing crystal packing through specific intermolecular forces. rsc.org
SCXRD analysis would precisely define the geometry of the this compound molecule. This includes the planarity of the pyranone ring and the orientation of the substituent nitro group. In related nitro-substituted aromatic and heterocyclic systems, the nitro group is often found to be nearly coplanar with the ring to maximize electronic conjugation, although slight twisting can occur to minimize steric repulsion. mdpi.com The pyran ring itself may adopt a nearly planar conformation due to the sp² hybridization of most of its atoms, though some puckering can occur. researchgate.netmdpi.com
The analysis provides exact measurements of all bond lengths and angles. For instance, in nitro-substituted rings, the C-N bond of the nitro group and the N-O bonds have characteristic lengths. The C=C and C-C bonds within the conjugated system will exhibit lengths that are intermediate between typical single and double bonds, reflecting the delocalization of π-electrons.
| Parameter | Description | Typical Value (Å or °) |
|---|---|---|
| C-N (nitro) Bond Length | Distance between ring carbon and nitro nitrogen | ~1.47 Å |
| N-O (nitro) Bond Length | Distance between nitro nitrogen and oxygen | ~1.23 Å |
| O-N-O Bond Angle | Angle within the nitro group | ~124° |
| Ring Torsion Angles | Measure of ring planarity | Near 0° for planar systems |
The crystal packing of organic molecules is governed by a balance of non-covalent interactions. ias.ac.in In nitro-containing heterocyclic compounds, the nitro group is a key player in forming the supramolecular architecture. The oxygen atoms of the nitro group are excellent hydrogen bond acceptors.
In the crystal structures of compounds like 2-amino-5-nitropyridine, the dominant interactions stabilizing the lattice include:
Hydrogen Bonds: While this compound lacks strong hydrogen bond donors like -NH₂ or -OH, the oxygen atoms of the nitro and carbonyl groups can readily act as acceptors in weaker C-H···O hydrogen bonds with hydrogen atoms from the pyranone ring of neighboring molecules. rsc.org These interactions, though weak individually, collectively contribute significantly to the stability of the crystal lattice. nih.gov
π-π Stacking Interactions: The planar, electron-deficient pyranone ring system can engage in π-π stacking interactions with adjacent molecules. The presence of the electron-withdrawing nitro group enhances the electron-deficient nature of the ring, favoring offset or slipped-stacking arrangements to optimize electrostatic interactions between molecules. rsc.org
Other Electrostatic Interactions: The highly polar nitro group contributes to significant dipole-dipole interactions that influence the alignment of molecules within the crystal.
Analysis of these interactions provides a comprehensive understanding of the solid-state properties of the compound.
| Interaction Type | Donor (D) - Acceptor (A) | Typical Distance (D···A) | Description |
|---|---|---|---|
| C-H···O Hydrogen Bond | C-H (ring) ··· O (nitro/carbonyl) | 3.0 - 3.5 Å | Weak electrostatic attraction stabilizing the lattice. |
| π-π Stacking | Pyranone Ring ··· Pyranone Ring | 3.3 - 3.8 Å (interplanar) | Attractive interaction between aromatic systems. |
Chemical Reactivity and Mechanistic Investigations of 5 Nitro 2h Pyran 2 One
Electrophilic Substitution Reactions on the Pyranone Ring
While the pyran-2-one ring is generally less aromatic than benzene, it can undergo electrophilic substitution reactions. clockss.orgmasterorganicchemistry.com The strong deactivating nature of the nitro group, however, makes these reactions on 5-nitro-2H-pyran-2-one significantly more difficult compared to the unsubstituted pyranone. msu.edu Electrophilic aromatic substitution typically involves the attack of an electrophile on the pi-electron system of the ring to form a positively charged intermediate known as a benzenonium ion or sigma complex, followed by the loss of a proton to restore aromaticity. msu.edulibretexts.org
For the parent 2H-pyran-2-one ring, electrophilic substitution reactions such as nitration, halogenation, and sulfonation have been shown to occur selectively at the C-3 and C-5 positions. clockss.org This regioselectivity is a key indicator of the ring's aromatic character. clockss.org In the case of this compound, the C-5 position is already occupied. The nitro group is a powerful deactivating group and a meta-director in traditional aromatic systems. youtube.com Therefore, any further electrophilic substitution would be highly disfavored but would be anticipated to occur at the C-3 position, which is "meta" relative to the C-5 nitro group.
| Position | Susceptibility to Electrophilic Attack | Rationale |
| C-3 | Primary site for substitution | Analogous to the meta position relative to the deactivating nitro group. clockss.orgyoutube.com |
| C-5 | Blocked | Already substituted with a nitro group. |
Nucleophilic Attack and Ring Transformation Mechanisms
The electron-deficient nature of the pyran-2-one ring, exacerbated by the C-5 nitro group, makes it highly vulnerable to nucleophilic attack. clockss.orgnih.gov These reactions are often complex, frequently leading to the opening of the pyranone ring and subsequent transformations into new carbocyclic or heterocyclic systems. clockss.org The carbonyl group at C-2 polarizes the double bond system, creating electrophilic centers within the ring. masterorganicchemistry.comlibretexts.org
Research has identified three primary electrophilic centers in the 2H-pyran-2-one ring that are susceptible to nucleophilic attack: the carbonyl carbon at C-2, and the vinylogous positions at C-4 and C-6. clockss.orgsemanticscholar.orgimist.ma The initial nucleophilic addition to the carbonyl carbon (C-2) is a common first step in many reactions of aldehydes and ketones. libretexts.orgyoutube.com Attack at C-4 or C-6 represents a Michael-type addition. The strong electron-withdrawing effect of the nitro group at C-5 particularly enhances the electrophilicity of the C-4 and C-6 positions.
Table of Electrophilic Centers in this compound
| Position | Type of Attack | Electronic Justification |
|---|---|---|
| C-2 | 1,2-Addition (Direct carbonyl attack) | The carbonyl carbon has a significant partial positive charge due to the electronegativity of oxygen. masterorganicchemistry.comlibretexts.org |
| C-4 | 1,4-Addition (Conjugate attack) | Electron deficiency is relayed through the conjugated system, enhanced by the C-5 nitro group. clockss.org |
| C-6 | 1,6-Addition (Conjugate attack) | The C=O group and the C-5 nitro group both withdraw electron density from this position. clockss.orgsemanticscholar.org |
Nitrogen nucleophiles, such as amines and hydrazines, react readily with pyran-2-ones, often resulting in ring transformation products. nih.gov The reaction pathway depends on the nature of the nucleophile and the reaction conditions. nih.gov For instance, the reaction of 2H-pyran-2-ones with amines can lead to the formation of pyridones. researchgate.net Hydrazine and its derivatives have been shown to react with pyranones to yield pyridazine (B1198779) derivatives. clockss.orgacs.org The initial step typically involves a nucleophilic attack at C-2, C-4, or C-6, leading to a ring-opened intermediate that subsequently cyclizes to form a new heterocyclic ring. clockss.orgnih.gov The reaction with hydrazine hydrate, for example, can lead to the formation of open-ring intermediates like α,δ-dihydrazonohydrazide derivatives, which can then cyclize into tetrahydropyridazine structures. clockss.org
Carbon-based nucleophiles can also participate in reactions with the electrophilic pyranone system. clockss.org The acidic nature of the α-hydrogen in nitroalkanes allows for the formation of nitronate ions, which can act as carbon nucleophiles. nih.gov While direct studies on this compound are specific, analogous reactions involving nitro-activated compounds show that they can react with various carbon nucleophiles. frontiersin.org These reactions typically proceed via a Michael addition mechanism, where the carbon nucleophile attacks one of the electrophilic centers (C-4 or C-6), leading to the formation of a new carbon-carbon bond and potentially initiating a cascade of ring-opening and rearrangement reactions. researchgate.net
A predominant feature of the reaction of this compound with nucleophiles is the tendency for the pyranone ring to open. clockss.org The initial nucleophilic attack, regardless of the position (C-2, C-4, or C-6), disrupts the cyclic unsaturated ester (lactone) structure. This leads to a transient, linear intermediate which is often unstable and prone to further reaction. clockss.orgnih.gov
The subsequent steps can involve:
Intramolecular Cyclization: The ring-opened intermediate often possesses functional groups that can react intramolecularly to form a new, more stable ring system. For example, an attack by a dinucleophile like hydrazine can lead to an open-chain intermediate that cyclizes into a pyridazine ring. clockss.org
Rearrangement: The intermediate may undergo rearrangements, such as sigmatropic shifts or other molecular reorganizations, before or after cyclization. mdpi.comchemistrysteps.com
Elimination: Small molecules like water or ammonia can be eliminated during the cyclization process to yield a stable aromatic or heteroaromatic product. clockss.org
The specific pathway is highly dependent on the nucleophile, solvent, and temperature, allowing for the synthesis of a diverse array of new heterocyclic compounds from the pyran-2-one scaffold. clockss.orgresearchgate.net
Pericyclic Reactions: Diels-Alder Cycloadditions of 2H-Pyran-2-ones
The 2H-pyran-2-one ring system is a versatile diene component in [4+2] cycloaddition reactions, a class of pericyclic reactions known as the Diels-Alder reaction. clockss.orgresearchgate.net This reaction involves the interaction of the 4 π-electrons of the diene (the pyranone) with the 2 π-electrons of a dienophile, typically an alkene or alkyne, to form a six-membered ring. organic-chemistry.org The reaction proceeds through a concerted mechanism, simultaneously forming two new carbon-carbon sigma bonds. wikipedia.orgmasterorganicchemistry.com A significant feature of the Diels-Alder reaction involving 2H-pyran-2-ones is the common subsequent elimination of a molecule, such as carbon dioxide, from the initial bicyclic adduct to form a new aromatic ring. nih.gov
Reactivity and Regioselectivity with Various Dienophiles
2H-pyran-2-ones can react with a wide array of dienophiles, including both electron-rich and electron-deficient alkenes and alkynes. researchgate.netrsc.org The nature of the dienophile significantly influences the reaction conditions and the outcome. Highly reactive dienophiles can form cycloaddition products under non-catalytic thermal conditions, while less reactive ones may require catalysis, often by Lewis acids, to proceed efficiently. liverpool.ac.ukmdpi.com
The regioselectivity of the cycloaddition—the orientation in which the dienophile adds to the diene—is governed by the electronic properties of both the 2H-pyran-2-one and the dienophile. mdpi.com For "normal" electron-demand Diels-Alder reactions, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant. organic-chemistry.orgwikipedia.org In these cases, electron-withdrawing groups on the dienophile accelerate the reaction. organic-chemistry.orgmasterorganicchemistry.com Conversely, in "inverse" electron-demand Diels-Alder reactions, the primary interaction is between the diene's LUMO and the dienophile's HOMO, which is favored by electron-donating groups on the dienophile. organic-chemistry.org
Studies on various substituted 2H-pyran-2-ones with non-symmetrically substituted alkynes have demonstrated that the reaction can proceed through a polar and asynchronous two-step mechanism, characteristic of a Polar Diels-Alder (P-DA) reaction. researchgate.net For example, the reaction of certain 2H-pyran-2-ones with N,N-diethylpropynamine showed that the pyranone acts as the electrophile. researchgate.net
The table below summarizes the outcomes of Diels-Alder reactions between various 2H-pyran-2-ones and different dienophiles, illustrating the scope and selectivity of this transformation.
| 2H-Pyran-2-one Derivative | Dienophile | Conditions | Product Type | Observations | Reference |
|---|---|---|---|---|---|
| 5-Hydroxy-2-pyrone | Methyl Acrylate | Base-catalyzed (cHex₂NMe), tBuOH, rt | Bicyclic Cycloadduct | Yield up to 81%, endo/exo = 6.2:1 | pkusz.edu.cn |
| 5-(tert-Butyldimethylsilyloxy)-2-pyrone | Methyl Acrylate | Lewis Acid (BF₃·OEt₂) | Bicyclic Cycloadduct | Yield up to 90%, endo/exo = 12:1 | pkusz.edu.cn |
| Electron-rich 2H-pyran-2-ones | Alkynes (e.g., N,N-diethylpropynamine) | Thermal or High Pressure | Aniline Derivatives (after CO₂ extrusion) | Reactivity and regioselectivity depend on substituents at C3 and C5. | researchgate.netrsc.org |
| 2,2,4,6-tetramethyl 2H-pyran | Crotonyl-2-oxazolidinone | Et₂AlCl, DCM, -78°C | Conjugate Addition Product | No desired Diels-Alder adduct was isolated. | liverpool.ac.uk |
| Optically active 2-alkoxy-2H-pyran-3(6H)-ones | 2,3-Dimethylbutadiene | Lewis Acid | Bicyclic Cycloadduct | Yield ~80%, Diastereoselectivity >94% | nih.gov |
Influence of Substituents (e.g., Nitro Group) on Reactivity and Selectivity
Substituents on the 2H-pyran-2-one ring play a crucial role in modulating its reactivity and selectivity in Diels-Alder reactions. masterorganicchemistry.com Electron-withdrawing groups, such as a nitro group at the C-5 position, are expected to lower the energy of the pyranone's molecular orbitals, particularly the LUMO. organic-chemistry.org This electronic perturbation significantly impacts the reaction's feasibility and pathway.
In a normal electron-demand Diels-Alder reaction, where the pyranone acts as the diene, an electron-withdrawing nitro group would decrease its reactivity by making it less electron-rich. However, it enhances its potential to participate in inverse electron-demand Diels-Alder reactions, where the pyranone would react with electron-rich dienophiles. organic-chemistry.org In such cases, the dominant orbital interaction shifts to that between the dienophile's HOMO and the pyranone's LUMO. wikipedia.org
The position of substituents is also critical. Studies have shown that substituents at the C-3 and C-5 positions of the 2H-pyran-2-one ring affect both reactivity and regioselectivity in reactions with alkynes. researchgate.netrsc.org A strong electron-withdrawing group like the nitro group at C-5 makes the C-2 and C-6 positions more electrophilic, influencing the regiochemical outcome of the cycloaddition with unsymmetrical dienophiles. clockss.org While specific studies on this compound are not extensively detailed in the provided context, the behavior of analogous systems, such as 3-nitro-2(1H)-quinolones acting as dienophiles, demonstrates that the nitro group is a powerful activating group for cycloadditions. nih.gov Similarly, fluorinated furan-2(5H)-ones, which also feature electron-withdrawing substituents, have been shown to be effective dienophiles in Diels-Alder reactions. researchgate.net
Carbon Dioxide Elimination in Cycloaddition Products
A characteristic and synthetically valuable feature of Diels-Alder reactions involving 2H-pyran-2-ones is the extrusion of carbon dioxide (CO₂) from the initial cycloadduct. nih.gov The primary adduct formed is a bicyclic lactone (an oxabicyclo[2.2.2]octene derivative). This intermediate is often unstable under the reaction conditions and can undergo a retro-Diels-Alder reaction, eliminating the stable CO₂ molecule and generating a new, substituted cyclohexadiene ring. wikipedia.org This cyclohexadiene can then aromatize, often through oxidation or elimination of another group, to yield highly substituted benzene derivatives. researchgate.net
Other Reactive Transformations and Derivatizations of 2H-Pyran-2-ones
Beyond pericyclic reactions, the 2H-pyran-2-one scaffold is susceptible to a variety of other chemical transformations, primarily driven by the electrophilic nature of the ring carbons and the reactivity of the lactone functionality. clockss.orgimist.ma
One of the most significant classes of reactions involves nucleophilic attack. The 2H-pyran-2-one ring possesses three electrophilic centers at positions C-2, C-4, and C-6, making it vulnerable to attack by various nucleophiles. clockss.orgimist.ma These reactions often lead to a ring-opening of the pyranone, followed by rearrangement or recyclization to form new heterocyclic or carbocyclic systems. researchgate.net
Common nucleophiles used in these transformations include:
Nitrogen Nucleophiles: Reagents such as ammonia, primary and secondary amines, hydrazines, and hydroxylamine (B1172632) can induce ring transformations. imist.maresearchgate.net For instance, reactions with hydrazines can lead to the formation of pyridazine or pyrazole derivatives. clockss.org The specific outcome often depends on the substituents present on the pyranone ring and the reaction conditions. nih.gov
Carbon Nucleophiles: Carbanions can also initiate ring transformations. For example, the reaction of 2H-pyran-2-ones with the carbanion from 1,4-cyclohexanedione (B43130) monoethylene ketal under alkaline conditions leads to highly functionalized spirocyclic ketals. mdpi.com
Photochemical reactions represent another avenue for the derivatization of 2H-pyran-2-ones. Irradiation of 5-cyano-2H-pyran-2-one, an analogue of this compound, results in its conversion to a mixture of ring-opened ketene isomers and a ring-closed Dewar lactone. researchgate.net Subsequent irradiation can cause decarboxylation of the Dewar lactone to produce highly reactive species like cyanocyclobutadiene. researchgate.net
The table below provides examples of these diverse transformations.
| Pyran-2-one Derivative | Reagent(s) | Reaction Type | Product(s) | Reference |
|---|---|---|---|---|
| 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-diones | Ammonia, Aniline, Hydrazine | Nucleophilic Ring Transformation | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinolines | clockss.org |
| 2-Pyridyl-2H-pyran-2-one | Hydrazine Hydrate | Nucleophilic Ring Opening | α,δ-dihydrazonohydrazide derivative | clockss.org |
| Substituted 2H-pyran-2-ones | 1,4-Cyclohexanedione monoethylene ketal, KOH | Carbanion-induced Ring Transformation | Functionalized Spirocyclic Ketals | mdpi.com |
| 5-Cyano-2H-pyran-2-one | UV light (> 299 nm) | Photochemical Rearrangement | Ring-opened ketenes and Dewar lactone | researchgate.net |
| 4-Hydroxybenzopyran-2-one | Aromatic Aldehydes, Malononitrile, SDS | Cyclization/Condensation | Pyrano-[3,2-c]-chromen-3-carbonitrile derivatives | researchgate.net |
Computational Chemistry and Theoretical Studies on 5 Nitro 2h Pyran 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT has become a standard tool for investigating the electronic properties of molecules. For 5-nitro-2H-pyran-2-one, these calculations would provide fundamental insights into its behavior.
Molecular Electrostatic Potential (MEP) Analysis
An MEP analysis would map the electrostatic potential onto the electron density surface of the molecule. This would reveal the regions that are rich or deficient in electrons, providing a guide to the sites susceptible to electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. An analysis of their energy levels and spatial distribution would be essential for predicting the reactivity and kinetic stability of this compound. The HOMO-LUMO energy gap is a particularly important parameter for determining molecular reactivity.
Calculation of Global and Local Reactivity Descriptors
From the HOMO and LUMO energies, various global reactivity descriptors such as electronegativity, chemical hardness, and global softness could be calculated. Additionally, local reactivity descriptors like the Fukui function would help in identifying the most reactive sites within the molecule.
TD-DFT Calculations for Electronic Absorption Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations would provide information about the electronic transitions, which are fundamental to understanding the photophysical properties of the compound.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
MD simulations could provide a dynamic picture of how a this compound molecule interacts with other molecules, including solvents or biological macromolecules. This would offer insights into its solubility, transport properties, and potential biological activity.
Quantum-Chemical Investigations of Tautomeric Equilibria in Pyranones
Tautomerism, the interconversion of structural isomers through proton migration, is a critical aspect of pyranone chemistry. Quantum-chemical methods, particularly Density Functional Theory (DFT), are instrumental in studying the tautomeric equilibria of these compounds. rsc.orgwuxiapptec.com For a substituted 2H-pyran-2-one, the primary equilibrium to consider is between the lactone form (the pyran-2-one itself) and its aromatic enol tautomer, a 2-hydroxypyran derivative.
Theoretical studies typically involve calculating the relative energies of the different tautomers to predict which form is more stable under various conditions. nih.gov The choice of computational method and basis set is crucial for obtaining accurate energy descriptions. nih.gov Furthermore, the surrounding solvent medium can significantly influence the position of the equilibrium. wuxiapptec.com Computational models like the Polarizable Continuum Model (PCM) are employed to simulate the bulk solvent effect, providing a more realistic prediction of tautomeric preferences in solution. rsc.orgnih.gov
In the case of this compound, the strong electron-withdrawing nature of the nitro group is expected to influence the relative stability of the tautomers. By calculating the Gibbs free energy (ΔG) of each tautomer, the equilibrium constant (K_eq) can be predicted.
Table 1: Illustrative Calculated Relative Energies for Tautomers of this compound
| Tautomer | Structure | Hypothetical Relative Energy (Gas Phase, kcal/mol) | Hypothetical Relative Energy (Polar Solvent, kcal/mol) | Notes |
|---|---|---|---|---|
| Keto Form | This compound | 0.00 (Reference) | 0.00 (Reference) | The lactone form is generally the more stable tautomer for simple pyranones. |
| Enol Form | 5-nitro-2-hydroxypyran | +5.8 | +3.5 | The enol form possesses an aromatic ring, but the stability is influenced by the substituents and solvent polarity. Polar solvents may stabilize the more polar tautomer. |
Note: The energy values are hypothetical and for illustrative purposes to demonstrate the output of quantum-chemical calculations.
Computational Prediction of Cycloaddition Efficiencies and Aromaticity Trends
Computational methods are essential for predicting the feasibility and outcomes of cycloaddition reactions involving pyranones. 2H-pyran-2-ones are known to act as diene components in [4+2] Diels-Alder reactions. researchgate.netresearchgate.net The efficiency and mechanism of these reactions are heavily influenced by the electronic nature of the substituents on the pyranone ring.
The presence of a 5-nitro group, a potent electron-withdrawing substituent, significantly alters the electronic properties of the diene system. DFT calculations can be used to determine global reactivity indices, such as electrophilicity (ω) and nucleophilicity (N), for both the diene (this compound) and the dienophile. researchgate.net This analysis helps predict whether the reaction will follow a normal or inverse-electron-demand pathway. For instance, the introduction of electron-withdrawing groups can shift the reaction towards a more polar and asynchronous, or even a two-step, mechanism. researchgate.net
Aromaticity is another key factor governing reactivity. researchgate.net According to Hückel's rule, a planar, cyclic, and fully conjugated system with [4n+2] π-electrons is considered aromatic. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com 2H-pyran-2-one itself is non-aromatic due to the presence of an sp³-hybridized carbon atom in the ring, which breaks the conjugation. Computational studies have shown that a decrease in the aromaticity of a reactant can lead to higher reactivity in cycloaddition reactions. researchgate.net Theoretical calculations can quantify the aromaticity of reactants, transition states, and products using indices like the Harmonic Oscillator Model of Aromaticity (HOMA), providing insight into the reaction's energetic profile.
Table 2: Conceptual Global Reactivity Indices and Predicted Cycloaddition Behavior
| Compound | Key Substituent | Electrophilicity (ω) | Nucleophilicity (N) | Predicted Cycloaddition Behavior |
|---|---|---|---|---|
| 2H-pyran-2-one | None | Moderate | Moderate | Acts as a diene with electron-deficient dienophiles. |
| This compound | -NO₂ (Electron-Withdrawing) | High | Low | Expected to be a highly electrophilic diene, reacting readily with electron-rich dienophiles in polar or inverse-electron-demand Diels-Alder reactions. researchgate.net |
Note: The values and rankings are conceptual, illustrating the predicted electronic trends.
Analysis of Substituent Effects on Electronic Properties and Reactivity
The nitro group at the 5-position exerts a profound influence on the electronic landscape and chemical reactivity of the 2H-pyran-2-one ring. This influence is a combination of two primary electronic effects: the inductive effect and the resonance effect. libretexts.org
Inductive Effect: Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group withdraws electron density from the ring through the sigma bond framework. libretexts.org
Resonance Effect: The nitro group can participate in conjugation with the π-system of the ring, withdrawing π-electron density and creating delocalized positive charge within the ring. libretexts.orgresearchgate.net
Quantum chemistry provides methods to visualize and quantify these effects. The calculation of Molecular Electrostatic Potential (MEP) maps, for example, can illustrate the electron distribution on the molecular surface. amrita.edu For this compound, the MEP map would be expected to show a significant region of positive potential (electron deficiency) around the pyranone ring, particularly near the nitro group.
These electronic perturbations directly impact the molecule's reactivity. The strong electron-withdrawing nature of the nitro group deactivates the ring toward electrophilic attack but enhances its reactivity as an electrophile in reactions like polar cycloadditions. researchgate.net Computational models such as the Charge of the Substituent Active Region (cSAR) can be used to quantitatively measure the electron-attracting properties of the nitro group within this specific molecular framework. researchgate.net
Table 3: Summary of Substituent Effects of the 5-Nitro Group
| Property | Effect of 5-Nitro Group | Computational Analysis Method | Consequence for Reactivity |
|---|---|---|---|
| Electron Density on Ring | Significantly decreased | MEP, Natural Bond Orbital (NBO) Analysis | Deactivates the ring towards electrophilic substitution; activates the molecule for nucleophilic attack. |
| Global Electrophilicity | Significantly increased | Conceptual DFT (calculation of ω) | Enhances reactivity as the electrophilic component (diene) in polar Diels-Alder reactions. researchgate.net |
| π-Electron Delocalization | Perturbed due to strong resonance withdrawal | Aromaticity Indices (e.g., HOMA) | Alters the energetic barriers for reactions involving the π-system. researchgate.net |
Synthetic Applications of 5 Nitro 2h Pyran 2 One As a Building Block
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The inherent electrophilicity of the 2-pyrone core, enhanced by the C-5 nitro group, makes 5-nitro-2H-pyran-2-one an excellent substrate for reactions with various nucleophiles. These reactions often involve a ring-opening and subsequent recyclization cascade, providing access to a multitude of heterocyclic scaffolds. This reactivity profile has established 2-pyranone derivatives as powerful synthons for constructing diverse molecular architectures.
Formation of Spirocyclic Ketals and Related Systems
The 2H-pyran-2-one framework can be utilized in the synthesis of highly functionalized spirocyclic systems. In a notable synthetic strategy, 2H-pyran-2-ones undergo a carbanion-induced ring transformation. For instance, the reaction of 2H-pyran-2-ones with 1,4-cyclohexanedione (B43130) monoethylene ketal under alkaline conditions, such as with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO), can lead to the formation of spirocyclic ketals. This transformation proceeds through an asymmetric oxidative spirocyclization. While this reaction has been reported for other substituted 2H-pyran-2-ones, the electron-withdrawing nature of the 5-nitro group in this compound is anticipated to facilitate the initial nucleophilic attack, potentially enhancing the efficiency of the ring transformation process.
Synthesis of Tetralone and Dihydrophenanthrene Derivatives
The pyranone ring is a valuable precursor for the construction of polycyclic aromatic hydrocarbons. One such application is the synthesis of dihydrophenanthrene and tetralone derivatives. A one-pot synthesis has been developed involving the condensation of 6-aryl-2H-pyran-2-ones with α-tetralone through a carbanion-induced ring transformation, yielding functionalized 9,10-dihydrophenanthrene (B48381) derivatives. Similarly, domino reactions of 2H-pyranone intermediates with substrates like cyclohexanone (B45756) can furnish tetrahydronaphthalene structures. acs.org The reaction mechanism typically involves the generation of a pyranone intermediate in situ, which then reacts with the cyclic ketone. The process integrates consecutive steps of addition-elimination, cyclization, and ring opening/closing sequences. acs.org The spirocyclic ketals formed as intermediates (as described in section 6.1.1) can also undergo acidic hydrolysis to yield highly substituted 2-tetralone (B1666913) derivatives.
Construction of Nitrogen-Containing Heterocycles (e.g., Pyridazines, Pyridones, Anilines)
The reaction of 2-pyrones with nitrogen-containing nucleophiles is a well-established method for synthesizing N-heterocycles. The pyranone ring can undergo rearrangement reactions involving the opening of the pyran nucleus, followed by cyclization to yield compounds such as pyridones, pyridazines, and anilines.
A simple and efficient method for the synthesis of highly functionalized anilines involves the reaction of 2H-pyran-2-ones with arylacetonitriles, such as benzyl (B1604629) cyanide, in the presence of a strong base like sodamide. researchgate.net This reaction proceeds via a ring transformation mechanism.
Furthermore, the presence of a nitro group on a heterocyclic ring is known to be a crucial structural requirement for facilitating reactions with weak nucleophiles. For example, in the pyridazine (B1198779) series, a nitro group is necessary to make the ring susceptible to attack by ammonia. wur.nl This activating effect is attributed to the strong electron-withdrawing nature of the nitro group, which lowers the energy of the intermediate σ-complex. By analogy, the 5-nitro group in this compound is expected to significantly activate the pyranone ring towards nucleophilic attack by amines and hydrazines, providing a facile route to substituted pyridones and pyridazines, respectively.
Table 1: Synthesis of N-Heterocycles from 2-Pyranone Precursors
| Target Heterocycle | Nucleophile/Reagent | Reaction Type |
|---|---|---|
| Anilines | Arylacetonitriles (e.g., Benzyl Cyanide) | Base-mediated Ring Transformation |
| Pyridones | Ammonia / Primary Amines | Nucleophilic Ring Opening-Recyclization |
Role in the Development of Functional Organic Materials
The electronic properties of the this compound scaffold, characterized by an electron-deficient π-system, make it an attractive candidate for incorporation into functional organic materials. These materials often derive their properties from the specific electronic and photophysical characteristics of their constituent molecular units.
Integration into Fluorescent Chemosensors for Specific Analyte Detection
Nitro-containing heterocyclic compounds are frequently employed in the design of fluorescent chemosensors. bohrium.comresearchgate.netepa.gov The nitro group typically functions as a potent electron-withdrawing group, which can serve to quench fluorescence through mechanisms like photoinduced electron transfer (PET). bohrium.comresearchgate.net In a typical sensor design, a fluorophore is linked to a receptor unit that selectively binds a specific analyte. The this compound moiety could be integrated into such a system in several ways:
As a Quenching Unit: The pyranone itself could be part of a fluorophore system where its inherent fluorescence is quenched by the nitro group. Upon interaction of a receptor with an analyte, a conformational change or chemical reaction could disrupt the quenching pathway, leading to a "turn-on" fluorescent signal.
As a Modulator of a Fluorophore: The electron-deficient pyranone could be appended to a separate fluorophore. Binding of an analyte to a nearby receptor site could alter the electronic influence of the nitropyranone on the fluorophore, causing a detectable shift in the emission wavelength or intensity.
Fluorescent sensors based on nitrogen-containing heterocycles have been developed for a range of analytes, including metal ions and nitroaromatic explosives. researchgate.netmdpi.com The principle often relies on the modulation of an internal charge-transfer (ICT) state upon analyte binding. Given these established principles, this compound represents a promising, though not yet fully explored, building block for the rational design of novel fluorescent chemosensors.
The 2H-pyran-2-one scaffold is a significant structural motif in organic chemistry, serving as a versatile precursor for a multitude of more complex molecules. epa.govsemanticscholar.org These six-membered heterocyclic esters are valued for their reactivity, which allows for their transformation into a wide array of carbocyclic and heterocyclic systems. semanticscholar.orgimist.ma The introduction of a nitro group at the C-5 position, as in this compound, profoundly influences the electronic properties of the pyranone ring, enhancing its utility in specific synthetic applications. The potent electron-withdrawing nature of the nitro group deactivates the diene system for normal electron-demand Diels-Alder reactions while simultaneously activating the C-6 position for nucleophilic attack and potentially enhancing its role as a dienophile in inverse-electron-demand cycloadditions.
Functionally substituted 2H-pyran-2-ones are widely recognized as valuable building blocks for generating molecular diversity. epa.gov They possess multiple electrophilic centers, primarily at the C-2, C-4, and C-6 positions, making them susceptible to attack by various nucleophiles. imist.ma This reactivity is the basis for numerous ring-opening and ring-transformation reactions, leading to the synthesis of important heterocyclic structures such as pyridines, pyrimidines, pyrazoles, and quinolines. epa.govimist.ma
Advanced Organic Synthesis Strategies Utilizing 2H-Pyran-2-one Scaffolds
The inherent reactivity of the 2H-pyran-2-one core has led to the development of several advanced synthetic strategies. These methods leverage the unique electronic and structural features of the pyranone ring to construct complex molecular architectures.
Diels-Alder Reactions:
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of synthetic strategies involving 2H-pyran-2-ones. researchgate.net In these reactions, the pyranone can act as the diene component, reacting with a dienophile to form a bicyclic lactone intermediate. This intermediate can then undergo a retro-Diels-Alder reaction, typically with the extrusion of carbon dioxide, to yield highly substituted aromatic compounds. The substitution pattern on the pyranone ring dictates its reactivity and the type of Diels-Alder reaction it favors. While electron-donating groups on the pyranone facilitate normal electron-demand Diels-Alder reactions, the presence of a strong electron-withdrawing group like the nitro group in this compound would be expected to make it a poor diene for reactions with electron-poor dienophiles. Conversely, this electronic feature makes it a suitable candidate for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.
Studies on substituted 2H-pyran-2-ones have demonstrated their utility in synthesizing a variety of complex structures. For instance, 3-acylamino-2H-pyran-2-ones have been shown to react with dienophiles like maleic anhydride (B1165640) and N-substituted maleimides to yield bicyclo[2.2.2]oct-7-enes. researchgate.net Similarly, reactions with strained alkynes have been explored, offering a pathway for controllable cycloadditions. nih.gov
| 2H-Pyran-2-one Derivative | Dienophile | Key Product Type | Conditions | Reference |
|---|---|---|---|---|
| 3-Benzoylamino-2H-pyran-2-ones | Maleic Anhydride | Bicyclo[2.2.2]oct-7-enes | Reflux in tetralin | researchgate.net |
| 5-Hydroxy-2-pyrones (generated in situ) | Methyl Vinyl Ketone | Bicyclic Cycloadducts | Base-catalyzed (cHex₂NMe), tBuOH, rt | pkusz.edu.cn |
| General 2H-Pyran-2-one | Strained Alkynes | Benzene derivatives (after extrusion) | Computational and experimental studies | nih.gov |
| 3-Acylamino-2H-pyran-2-ones | N,N-diethylpropynamine | Aniline derivatives | Thermal | researchgate.net |
Ring-Transformation Reactions with Nucleophiles:
One of the most powerful applications of 2H-pyran-2-ones is their use in ring-transformation reactions to generate other heterocyclic systems. epa.gov The pyranone ring can be opened by various nucleophiles, and the resulting intermediate can undergo intramolecular cyclization to form new rings. imist.ma This strategy is particularly effective for the synthesis of nitrogen-containing heterocycles.
The reaction of 2H-pyran-2-one derivatives with nitrogen nucleophiles such as ammonia, primary amines, hydrazines, and hydroxylamine (B1172632) can lead to the formation of pyridones, pyrazolopyrimidines, isoxazoles, and other valuable heterocyclic structures. imist.ma The outcome of the reaction is highly dependent on the substituents on the pyranone ring and the nature of the nucleophile. For this compound, the electron-deficient nature of the ring would make it highly susceptible to nucleophilic attack, particularly at the C-6 and C-2 positions, facilitating such ring-opening and transformation sequences.
| Pyran-2-one Precursor | Nucleophile | Resulting Heterocycle | Reference |
|---|---|---|---|
| Dehydroacetic acid | Ammonia/Amines | Pyridone derivatives | imist.ma |
| Dehydroacetic acid | Hydrazines | Pyrazole derivatives | imist.ma |
| Dehydroacetic acid | o-Phenylenediamine | 1,5-Benzodiazepine derivatives | imist.ma |
| Substituted 2H-furo[3,2-b]pyran-2-ones | Dinucleophiles (e.g., hydrazine) | Pyrazol-3-ones | beilstein-journals.org |
Domino and Multicomponent Reactions:
Modern organic synthesis increasingly relies on domino, tandem, and multicomponent reactions to build molecular complexity in a step-economical fashion. 2H-pyran-2-one scaffolds are excellent substrates for such strategies. For example, metal-free domino strategies have been developed for the synthesis of tetrasubstituted 2H-pyrans from propargyl vinyl esters, involving a sequence of pericyclic reactions. nih.gov Another common approach is the Knoevenagel condensation followed by an oxa-6π-electrocyclization to form the 2H-pyran ring system. nih.gov These methods allow for the rapid assembly of the core pyran structure, which can then be further elaborated using the strategies described above.
Q & A
Basic: What are the common synthetic routes for 5-nitro-2H-pyran-2-one, and what are their limitations?
Answer:
this compound is typically synthesized via cyclization reactions or functionalization of pre-existing pyranone scaffolds. A widely used method involves the nitration of 2H-pyran-2-one derivatives using nitric acid or nitro-substituted reagents under controlled conditions. For example, analogous syntheses of 5,6-dihydro-2H-pyran-2-one employ α,β-unsaturated carbonyl precursors with acid catalysts . However, limitations include long reaction times, hazardous by-products (e.g., metal triflates), and the need for stoichiometric bases, which complicate purification . Green chemistry approaches, such as solvent-free reactions or catalytic systems, are recommended to mitigate these issues.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and electronic effects of the nitro group. For example, the nitro group deshields adjacent protons, shifting peaks downfield (e.g., δ 8.5–9.0 ppm for aromatic protons) .
- FTIR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro functionalization .
- HRMS : Validates molecular weight and fragmentation patterns, ensuring purity and structural integrity .
Advanced: How can researchers optimize the synthesis of this compound to minimize hazardous by-products?
Answer:
Optimization strategies include:
- Catalytic Systems : Replace stoichiometric bases with recyclable catalysts (e.g., Amberlyst-15) to reduce waste .
- Microwave-Assisted Synthesis : Shorten reaction times and improve yields compared to conventional heating .
- Solvent Selection : Use green solvents (e.g., ethanol, water) instead of benzene or dichloromethane to enhance safety .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and terminate reactions before side-product formation .
Advanced: What strategies resolve contradictions in biological activity data for pyran derivatives?
Answer:
Contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) can arise from differences in assay conditions or compound purity. Mitigation approaches include:
- Standardized Assays : Use validated protocols (e.g., CONSORT-EHEALTH guidelines) to ensure reproducibility, including detailed reagent concentrations and incubation times .
- Dose-Response Curves : Perform multi-concentration testing to account for non-linear effects .
- Structural Confirmation : Cross-validate results with X-ray crystallography or computational docking studies to confirm target interactions .
Advanced: How can computational methods predict the reactivity of this compound in complex reactions?
Answer:
Computational tools such as DFT (Density Functional Theory) and molecular dynamics simulate reaction pathways and electronic effects:
- DFT Calculations : Predict regioselectivity in nitration or electrophilic substitution reactions by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps) .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize bioactivity trends .
- Database Mining : Use platforms like PubChem or NIST Chemistry WebBook to compare experimental data with predicted spectra .
Basic: What are the primary biological targets of nitro-substituted pyranones?
Answer:
Nitro-substituted pyranones exhibit activity against enzymes (e.g., cyclooxygenase-2) and receptors involved in inflammation or neurodegeneration. The nitro group enhances hydrogen bonding with active sites, while the pyranone ring modulates π-π stacking in hydrophobic pockets .
Advanced: How can researchers ensure reproducibility in synthesizing this compound?
Answer:
Reproducibility requires:
- Detailed Protocols : Specify reaction conditions (e.g., temperature gradients, stirring rates) and purification methods (e.g., column chromatography with exact solvent ratios) .
- Open Data Sharing : Publish raw NMR/FTIR spectra and crystallographic data in repositories like Zenodo or PubChem .
- Reagent Purity : Use certified reference materials (e.g., NIST-traceable standards) to minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
